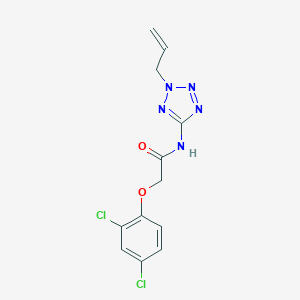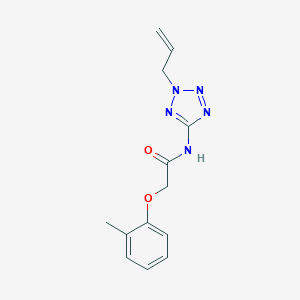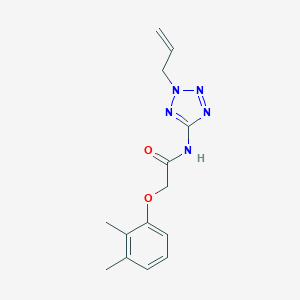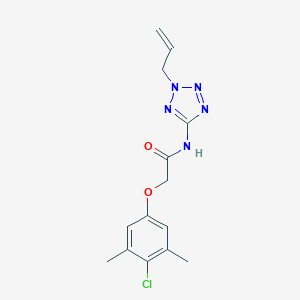
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as ACTA and is synthesized through a specific method that involves several steps. The compound has been found to have unique biochemical and physiological effects, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of ACTA is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in cells. It has been found to inhibit the activity of DNA gyrase, an enzyme that is essential for DNA replication in bacteria. This inhibition leads to the death of bacterial cells. ACTA has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells.
Effets Biochimiques Et Physiologiques
ACTA has been found to have unique biochemical and physiological effects. It has been found to have a high affinity for specific receptors in cells, leading to its selective activity against certain types of cells. ACTA has also been found to have low toxicity, making it a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
ACTA has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has low toxicity, making it safe for use in lab experiments. However, ACTA has some limitations. It has poor solubility in water, making it difficult to work with in aqueous solutions. It also has limited stability, requiring careful storage conditions.
Orientations Futures
There are several future directions for research on ACTA. One potential area of research is the development of new drugs based on ACTA. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential area of research is the use of ACTA in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Further research is needed to fully understand the mechanism of action of ACTA and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of ACTA involves a series of steps that require specific reagents and conditions. The first step involves the reaction of 2-allyl-2H-tetrazol-5-amine with 4-chloro-3,5-dimethylphenol in the presence of a catalyst. The resulting product is then reacted with chloroacetyl chloride to form the intermediate product. This intermediate is then reacted with sodium azide to form the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
ACTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ACTA has also been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C14H16ClN5O2 |
Poids moléculaire |
321.76 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H16ClN5O2/c1-4-5-20-18-14(17-19-20)16-12(21)8-22-11-6-9(2)13(15)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,16,18,21) |
Clé InChI |
LYDSPKBEWLBBMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NN(N=N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




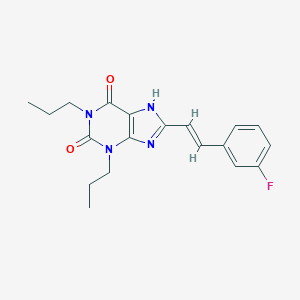

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

